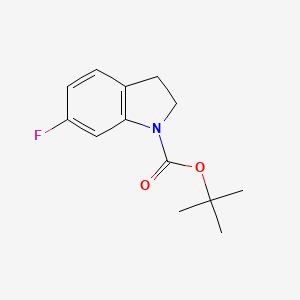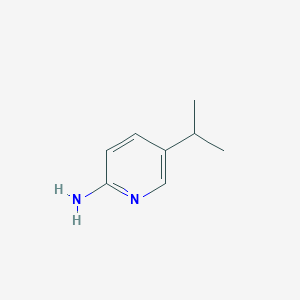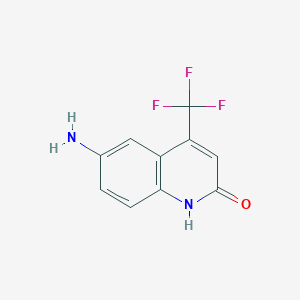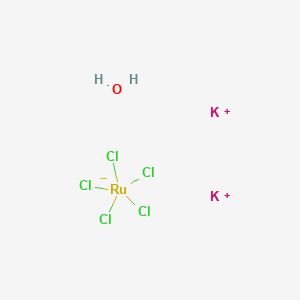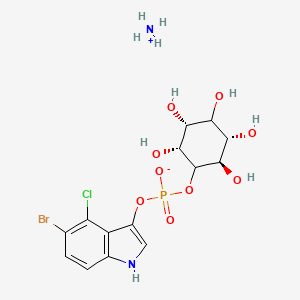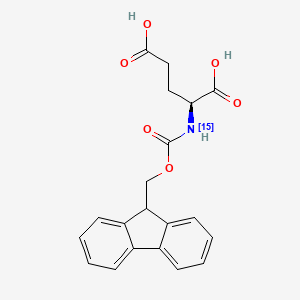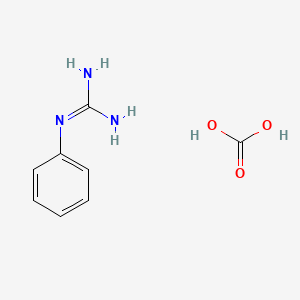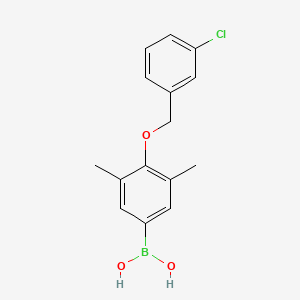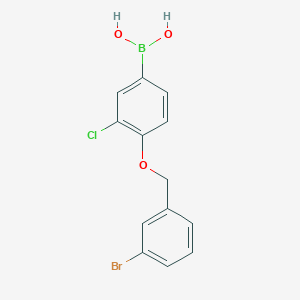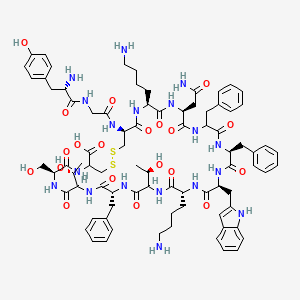
Magnesium, bromo(3-methylbutyl)-
Descripción general
Descripción
Isopentylmagnesium bromide is a Grignard reagent . It is commonly used in laboratory settings for the synthesis of various substances . The empirical formula for Isopentylmagnesium bromide is C5H11BrMg and it has a molecular weight of 175.35 .
Molecular Structure Analysis
The molecular structure of Isopentylmagnesium bromide consists of a carbon chain with five carbon atoms (isopentyl group) attached to a magnesium bromide . The exact structure can be represented by the SMILES stringCC(C)CC[Mg]Br . Chemical Reactions Analysis
As a Grignard reagent, Isopentylmagnesium bromide is often used in Grignard reactions . These reactions are a common method for forming carbon-carbon bonds, and they can be used to synthesize a wide variety of organic compounds.Physical And Chemical Properties Analysis
Isopentylmagnesium bromide is a solution with a concentration of 2 M in diethyl ether . It has a density of 0.967 g/mL at 25 °C .Aplicaciones Científicas De Investigación
1. Chemoselective Desulfurization
Isopropylmagnesium bromide, which is structurally similar to isopentylmagnesium bromide, has been used in a chemoselective desulfurization method. This method is particularly useful in the synthesis of various organic compounds, such as sex pheromones of the Douglas fir tussock moth, without causing overreduction (Trost & Ornstein, 1981).
2. Bond Dissociation Energy Studies
Research on the bond dissociation energies of carbon-magnesium bonds in alkylmagnesium bromides, including isopentylmagnesium bromide, provides valuable insights into their reactivity and stability. This is crucial for predicting and controlling reactions in organic synthesis (Holm, 1981).
3. Molecular Structure Analysis
The crystal and molecular structure of compounds like neopentylmagnesium bromide, closely related to isopentylmagnesium bromide, has been studied to understand the formation and characteristics of polymeric chains in organometallic chemistry. Such studies are fundamental in materials science and catalysis (Markies et al., 1989).
4. Polymer Synthesis
In polymer chemistry, butylmagnesium bromides, which are structurally similar to isopentylmagnesium bromide, have been utilized for the synthesis of poly(methyl methacrylate). Such research has implications for the manufacturing of plastics and other polymer materials (Allen & Mair, 1984).
5. Synthesis of Organic Compounds
Isopropylmagnesium bromide, a compound similar to isopentylmagnesium bromide, has been used in synthesizing various organic compounds, including allyldicyclopentadienyltitanium(III) complexes. This has applications in medicinal chemistry and material science (Martin & Jellinek, 1968).
6. Dehalogenation of Organic Halides
In organometallic chemistry, dicyclopentadienyltitanium chloride and bromide, produced using isopropylmagnesium bromide, serve as dehalogenating reagents. This process is important in the synthesis of various organic molecules (Yanlong et al., 1990).
Safety and Hazards
Isopentylmagnesium bromide is classified as a hazardous substance. It is extremely flammable and in contact with water releases flammable gas . It can cause severe skin burns and eye damage, and may cause drowsiness or dizziness . It is classified as a hazard class 4.3 substance, which means it can release flammable gases upon contact with water .
Mecanismo De Acción
Target of Action
Isopentylmagnesium bromide is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry . The primary targets of Isopentylmagnesium bromide are various organic compounds, including carbonyl compounds such as aldehydes, ketones, and esters .
Mode of Action
Isopentylmagnesium bromide, as a Grignard reagent, interacts with its targets through a mechanism known as nucleophilic addition . In this process, the carbon-magnesium bond in Isopentylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group of the target molecule . This results in the formation of a new carbon-carbon bond, effectively adding the isopentyl group to the target molecule .
Biochemical Pathways
The action of Isopentylmagnesium bromide primarily affects the synthesis pathways of various organic compounds . By introducing the isopentyl group into these molecules, Isopentylmagnesium bromide can significantly alter their structure and properties . This has downstream effects on the reactions these compounds can participate in and the roles they can play in further biochemical processes .
Result of Action
The primary result of the action of Isopentylmagnesium bromide is the formation of new organic compounds through the addition of the isopentyl group . This can lead to the synthesis of a wide range of products, depending on the specific reactants and reaction conditions .
Action Environment
The action of Isopentylmagnesium bromide is highly dependent on the environmental conditions. It is sensitive to air and moisture, and can react violently with water . Therefore, reactions involving Isopentylmagnesium bromide are typically carried out under an inert atmosphere (such as nitrogen or argon) and in anhydrous (water-free) conditions . The solvent used (commonly diethyl ether ) also plays a crucial role in the reactivity and stability of Isopentylmagnesium bromide .
Propiedades
IUPAC Name |
magnesium;2-methylbutane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGVYRMMIIWBAU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[CH2-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449176 | |
| Record name | Magnesium, bromo(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4548-78-1 | |
| Record name | Magnesium, bromo(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPENTYLMAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



